Structural Differentiation: Crystallographic Data for a Close Analog Highlights Framework Rigidity
Direct crystallographic data for the target compound is not available in the admissible literature. However, a close structural analog, 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, has been characterized by single-crystal X-ray diffraction, revealing an orthorhombic crystal system (space group Pbca) with cell parameters a = 12.364(1) Å, b = 13.179(3) Å, c = 18.653(4) Å, and an intermolecular hydrogen bond of type C–H···Br [1]. The target compound differs from this analog by the presence of a 5-methyl group and an unsubstituted N-phenyl group (rather than N-4-methylphenyl). These substitutions are expected to alter crystal packing, hydrogen-bonding capacity, and solubility, which are critical parameters for formulation, co-crystallization, and solid-state stability assessments.
| Evidence Dimension | Solid-state structural parameters (crystal system, unit cell dimensions, intermolecular interactions) |
|---|---|
| Target Compound Data | No single-crystal X-ray data available from admissible sources |
| Comparator Or Baseline | 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one: Orthorhombic, Pbca, a=12.364(1) Å, b=13.179(3) Å, c=18.653(4) Å, V=3039(1) ų, C–H···Br hydrogen bond |
| Quantified Difference | Not quantifiable due to missing target compound data; structural dissimilarity noted at positions 3 (N-phenyl vs N-4-methylphenyl) and 5 (methyl present vs absent) |
| Conditions | Single-crystal X-ray diffraction at 298 K |
Why This Matters
Solid-state structural knowledge is essential for predicting solubility, stability, and compatibility in formulation studies; procurement decisions for crystallography or solid-state chemistry applications should consider the distinct structural features of the target compound.
- [1] Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. Analytical Sciences: X-ray Structure Analysis Online, 2005, 21, X191-X192. View Source
